1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-(2-oxochromen-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-18-12(7-8-16-18)14(19)17-11-9-10-5-3-4-6-13(10)21-15(11)20/h3-9H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDARWWUBJHKQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide typically involves the condensation of 3-acetyl-2H-chromen-2-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product isolation. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(2-oxo-2H-chromen-4-yl)-1H-pyrazole-5-carboxamide
- 1-ethyl-N-(6-nitro-2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide
Uniqueness
1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of chromenone and pyrazole moieties makes it a versatile compound for various scientific and industrial applications.
Biological Activity
1-Ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide (CAS Number: 1210406-59-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring connected to a chromenone moiety, which is known for its diverse biological activities. Its molecular formula is CHNO, and it has a molecular weight of 283.28 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to cancer progression.
- Antioxidant Activity: It exhibits the ability to scavenge free radicals, thereby reducing oxidative stress within cells .
- Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it significantly reduces the viability of cancer cell lines such as A549 (human lung adenocarcinoma) . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 25 | Significant reduction in viability |
| HCT116 | 30 | Moderate reduction in viability |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. It demonstrated selective activity against certain Gram-positive bacteria, indicating its potential as a therapeutic agent against infections caused by resistant strains.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | >64 | No significant activity |
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
- Anticancer Study : A study by MDPI evaluated the compound's effects on A549 cells, revealing that it reduces cell viability significantly more than standard chemotherapeutics at comparable concentrations .
- Antioxidant Study : Research published in PMC highlighted its role in scavenging reactive oxygen species (ROS), contributing to its protective effects against oxidative damage .
Q & A
Q. What are the standard synthetic routes for 1-ethyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide?
Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. A general approach involves:
Core Pyrazole Formation : Reacting hydrazine derivatives with β-keto esters or cyanoacrylates to form the pyrazole ring. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can be synthesized using Pd-catalyzed coupling (e.g., Suzuki-Miyaura with aryl boronic acids) in degassed DMF/water mixtures .
Coupling with Chromen-3-amine : Condensing the pyrazole-carboxylic acid derivative with 3-amino-2H-chromen-2-one using coupling agents like EDC/HOBt or DCC.
Key intermediates include ethyl pyrazole carboxylates and halogenated precursors, which are characterized via NMR, IR, and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and coupling efficiency (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, chromenone carbonyl at δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of ethyl or carbonyl groups).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar pyrazole-carboxamides (e.g., monoclinic systems with Z = 4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Key optimization strategies include:
- Catalyst Selection : Pd(PPh) in Suzuki-Miyaura coupling improves aryl group introduction efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF, but may increase side reactions.
- Temperature Control : Low temperatures (0–5°C) during acyl chloride additions minimize undesired byproducts .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates high-purity products. Contradictions in yields across studies (e.g., 60–85%) often stem from solvent purity or catalyst loading .
Q. How do computational methods aid in designing pyrazole-carboxamide derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., ICReDD’s workflow integrates density functional theory (DFT) to model condensation and cyclization steps) .
- Molecular Docking : Screens derivatives for bioactivity by simulating binding to target proteins (e.g., Lp-PLA2 inhibitors, where pyrazole-carboxamides show hydrophobic interactions in active sites) .
- Reactor Design : Computational fluid dynamics (CFD) optimizes large-scale synthesis by modeling heat/mass transfer in batch reactors .
Q. How can stereochemical challenges in synthesis be addressed?
Methodological Answer:
- Chiral Chromatography : Resolves enantiomers (e.g., using cellulose-based columns).
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings control stereocenters .
- Crystallographic Analysis : X-ray diffraction confirms absolute configuration, critical for structure-activity studies .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Analysis : Standardize assays (e.g., IC values) to compare potency under identical conditions.
- Metabolic Stability Tests : Address discrepancies in in vivo vs. in vitro results by evaluating hepatic microsomal degradation.
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the chromenone ring) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
